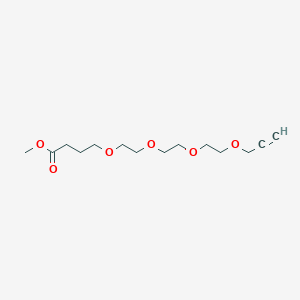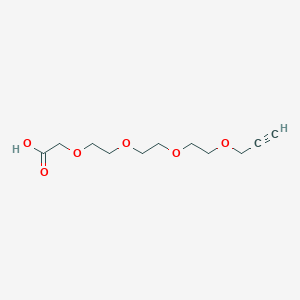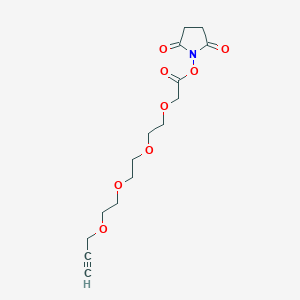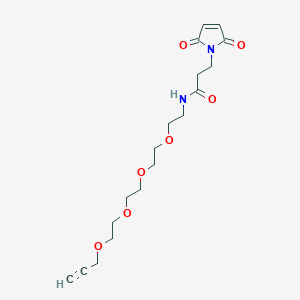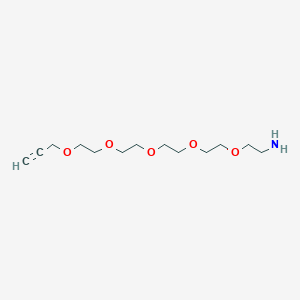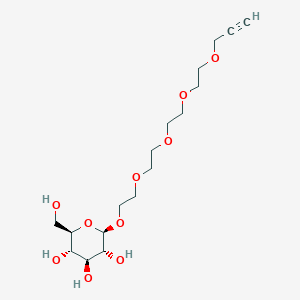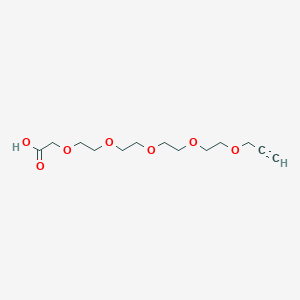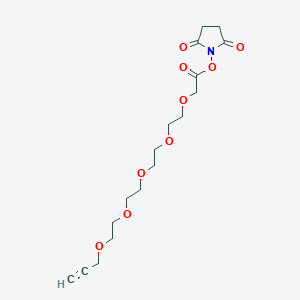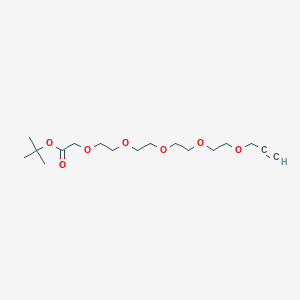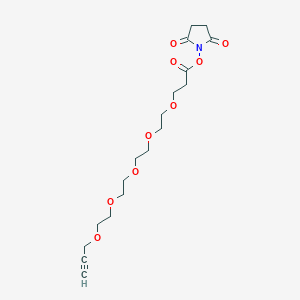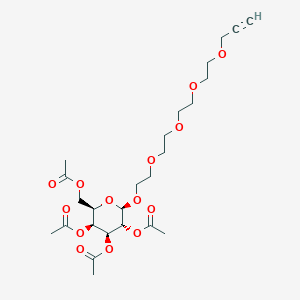
Belzutifan
Übersicht
Beschreibung
Belzutifan, unter dem Markennamen Welireg verkauft, ist ein Krebsmedikament, das in erster Linie zur Behandlung von von-Hippel-Lindau-Krankheit-assoziiertem Nierenzellkarzinom eingesetzt wird. Es ist ein Inhibitor des Hypoxie-induzierbaren Faktors 2 alpha (HIF-2α), eines Transkriptionsfaktors, der an der Sauerstoffwahrnehmung und der Regulation von Genen beteiligt ist, die mit dem Wachstum und dem Überleben von Krebszellen zusammenhängen .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere wichtige Schritte, darunter Bromierung, Hydrierung und Fluorierung. Der Prozess beginnt mit der Bromierung einer Vorläuferverbindung, gefolgt von einer asymmetrischen Hydrierung, um Chiralität einzuführen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound wurde optimiert, um die Ausbeute zu verbessern und die Umweltbelastung zu reduzieren. Der kommerzielle Weg beinhaltet eine Abfolge von teleskopischen Reaktionen, darunter Lactonöffnung, nucleophile aromatische Substitution, Chlorierung und Friedel-Crafts-Reaktionen. Ein kontinuierliches photochemisches Bromierungsverfahren wurde entwickelt, um die Produktivität zu erhöhen und die Skalierbarkeit zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of belzutifan involves several key steps, including bromination, hydrogenation, and fluorination. The process begins with the bromination of a precursor compound, followed by asymmetric hydrogenation to introduce chirality.
Industrial Production Methods: Industrial production of this compound has been optimized to enhance yield and reduce environmental impact. The commercial route involves a sequence of telescoped reactions, including lactone opening, nucleophilic aromatic substitution, chlorination, and Friedel-Crafts reactions. A continuous flow photochemical bromination process has been developed to increase productivity and ensure scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Belzutifan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Kornblum-Oxidation, vermittelt durch Picolin-N-oxid.
Reduktion: Asymmetrische Hydrierung unter Verwendung von (R,R)-Ru-DPEN-Katalysator.
Substitution: Nucleophile aromatische Substitution zur Einführung von aromatischen Ringen
Häufige Reagenzien und Bedingungen:
Oxidation: Picolin-N-oxid, blaues LED-Licht.
Reduktion: (R,R)-Ru-DPEN-Katalysator, Ameisensäure.
Substitution: Nucleophile aromatische Substitution unter Verwendung geeigneter Nucleophile
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, wobei durch optimierte Reaktionsbedingungen eine hohe Reinheit und Ausbeute erzielt wird .
Wissenschaftliche Forschungsanwendungen
Belzutifan hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von Inhibitoren des Hypoxie-induzierbaren Faktors.
Biologie: Untersucht wurde seine Rolle bei der Regulierung von Hypoxie-Signalwegen und zellulären Reaktionen auf niedrige Sauerstoffkonzentrationen.
Medizin: Zugelassen zur Behandlung von von-Hippel-Lindau-Krankheit-assoziiertem Nierenzellkarzinom, ZNS-Hämangioblastomen und neuroendokrinen Tumoren der Bauchspeicheldrüse
Industrie: Eingesetzt bei der Entwicklung neuer Therapeutika, die auf Hypoxie-induzierbare Faktoren abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Hypoxie-induzierbaren Faktors 2 alpha (HIF-2α). HIF-2α ist ein Transkriptionsfaktor, der Gene reguliert, die an der Sauerstoffwahrnehmung und der zellulären Anpassung an Hypoxie beteiligt sind. Durch die Bindung an HIF-2α verhindert this compound seine Interaktion mit HIF-1β und hemmt so die Transkription von Genen, die das Tumorwachstum und das Überleben fördern .
Wirkmechanismus
Belzutifan exerts its effects by inhibiting hypoxia-inducible factor 2 alpha (HIF-2α). HIF-2α is a transcription factor that regulates genes involved in oxygen sensing and cellular adaptation to hypoxia. By binding to HIF-2α, this compound prevents its interaction with HIF-1β, thereby inhibiting the transcription of genes that promote tumor growth and survival .
Vergleich Mit ähnlichen Verbindungen
Belzutifan ist unter den Inhibitoren des Hypoxie-induzierbaren Faktors aufgrund seiner hohen Spezifität für HIF-2α einzigartig. Zu den ähnlichen Verbindungen gehören:
PT2399: Ein weiterer HIF-2α-Inhibitor mit Wirksamkeit in präklinischen Studien, aber begrenzt durch die Entwicklung von Resistenzen.
Everolimus: Ein Kinaseinhibitor, der zur Behandlung von Nierenzellkarzinom eingesetzt wird, jedoch mit einem anderen Wirkmechanismus
Die Spezifität von this compound für HIF-2α und sein günstiges pharmakokinetisches Profil machen es zu einem wertvollen Therapeutikum bei der Behandlung von von-Hippel-Lindau-Krankheit-assoziierten Tumoren .
Eigenschaften
IUPAC Name |
3-[[(1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl]oxy]-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3/t15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMMPXLFBTZENJ-ZACQAIPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C2[C@@H]([C@@H]([C@@H](C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334517 | |
| Record name | Belzutifan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Belzutifan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15463 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor which aids in oxygen sensing by regulating genes that promote adaptation to hypoxia. In healthy patients, when oxygen levels are normal, HIF-2α is broken down via ubiquitin-proteasomal degradation by von-Hippel Lindau (VHL) proteins. In the presence of hypoxia, HIF-2α translocates into cell nuclei and forms a transcriptional complex with hypoxia-inducible factor 1β (HIF-1β) - this complex then induces the expression of downstream genes associated with cellular proliferation and angiogenesis. Patients with von-Hippel Lindau (VHL) disease lack functional VHL proteins, leading to an accumulation of HIF-2α, and this accumulation is what drives the growth of VHL-associated tumors. Belzutifan is an inhibitor of HIF-2α that prevents its complexation with HIF-1β in conditions of hypoxia or impaired VHL protein function, thereby reducing the expression of HIF-2α target genes and slowing/stopping the growth of VHL-associated tumors. | |
| Record name | Belzutifan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15463 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1672668-24-4 | |
| Record name | Belzutifan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672668244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belzutifan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15463 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Belzutifan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BELZUTIFAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K28NB895L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


